Ethyl 1-allylpiperidine-4-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing heterocyclic rings with multiple substituents. According to the official IUPAC nomenclature system, this compound is designated as ethyl 1-prop-2-enylpiperidine-4-carboxylate, where the prop-2-enyl group represents the allyl substituent attached to the nitrogen atom. The Chemical Abstracts Service has assigned two different registry numbers to this compound, namely 13361-34-7 and 177971-46-9, reflecting potential variations in stereochemistry or registration procedures.
The molecular formula C₁₁H₁₉NO₂ indicates the presence of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure. Alternative nomenclature systems refer to this compound as 1-allylpiperidine-4-carboxylic acid ethyl ester, emphasizing the ester functionality and the parent carboxylic acid structure. The systematic naming also incorporates the positional descriptors, with the allyl group occupying the 1-position on the piperidine nitrogen and the carboxylate ester group positioned at the 4-carbon of the six-membered ring.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 1-prop-2-enylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-7-12-8-5-10(6-9-12)11(13)14-4-2/h3,10H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJPDGQCNWCLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Allylation of Piperidine-4-carboxylate Esters
A classical and widely reported method for preparing this compound involves the N-allylation of ethyl piperidine-4-carboxylate or its derivatives. This is typically achieved by reacting the piperidine ester with an allyl halide under basic or catalytic conditions.
- Starting Material: Ethyl piperidine-4-carboxylate or its N-protected forms.
- Allylating Agent: Allyl bromide or allyl chloride.
- Base/Catalyst: Commonly used bases include potassium carbonate or sodium hydride; phase transfer catalysts or palladium catalysts may also be employed for enhanced selectivity.
- Solvent: Polar aprotic solvents such as DMF or acetonitrile are preferred to facilitate nucleophilic substitution.
This method was exemplified in early analgesic compound syntheses related to pethidine analogues, where allylation of norpethidine derivatives yielded ethyl 4-phenyl-1-allylpiperidine-4-carboxylate analogues, indicating the feasibility of allylation at nitrogen on piperidine esters.
Palladium-Catalyzed Allylation
More recent advances utilize palladium-catalyzed allylation strategies for selective N-allylation. This approach offers improved control over regio- and stereochemistry.
- Catalyst: Pd(PPh3)4 or Pd(PPh3)2Cl2.
- Conditions: The piperidine-4-carboxylate ester is treated with allyl halides or allyl carbonates in the presence of palladium catalysts under inert atmosphere.
- Advantages: High yields, mild conditions, and compatibility with various functional groups.
This method is supported by procedures for related piperidine derivatives where methyl 1-tosylpiperidine-4-carboxylate was allylated efficiently using palladium catalysis to give methyl 4-allyl-1-tosylpiperidine-4-carboxylate with high yield and purity.
Direct Alkylation Using Alkyl Halides
Direct alkylation under basic conditions is a straightforward method:
- Base: Potassium carbonate or sodium hydride.
- Allyl Halide: Allyl bromide or chloride.
- Solvent: DMF or DMSO.
- Procedure: The piperidine ester is dissolved in solvent, base is added, followed by dropwise addition of allyl halide. The reaction is stirred at ambient or slightly elevated temperature until completion.
This method is practical for scale-up and has been widely used in the preparation of allylated piperidine esters, including this compound analogues.
Detailed Reaction Data and Conditions
| Method | Starting Material | Allylating Agent | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| N-Allylation (Classical) | Ethyl piperidine-4-carboxylate | Allyl bromide | K2CO3 or NaH | DMF | Room temp to 60°C | 70-90 | Simple, robust, may require purification |
| Pd-Catalyzed Allylation | Methyl 1-tosylpiperidine-4-carboxylate | Allyl chloride/bromide | Pd(PPh3)2Cl2 (1-5 mol%) | THF/DMF | 25-80°C | 85-96 | High selectivity, mild conditions |
| Direct Alkylation | Piperidine-4-carboxylate ester | Allyl bromide | K2CO3 | DMF | Room temp | 66-96 | Scalable, commonly used |
Research Findings and Optimization
- Selectivity: Allylation is selective for the nitrogen atom without affecting the ester group under controlled conditions.
- Reaction Time: Typically ranges from 4 to 24 hours depending on temperature and catalyst.
- Purification: Products are purified by column chromatography using silica gel with hexanes/ethyl acetate mixtures.
- Yields: High yields (up to 96%) have been reported, especially with palladium-catalyzed methods.
- Side Reactions: Minimal side reactions reported if moisture and air are excluded; over-alkylation or O-alkylation is negligible.
Summary of a Representative Palladium-Catalyzed Allylation Procedure
- Setup: In an inert atmosphere, methyl 1-tosylpiperidine-4-carboxylate (1 equiv.) is dissolved in dry THF.
- Catalyst Addition: Pd(PPh3)2Cl2 (1 mol%) is added.
- Base Addition: Potassium carbonate (2 equiv.) is introduced.
- Allyl Halide Addition: Allyl bromide (1.5 equiv.) is added dropwise.
- Reaction: Stirred at 60°C for 12 hours.
- Workup: Reaction mixture is cooled, filtered, and solvent removed under vacuum.
- Purification: Column chromatography yields methyl 4-allyl-1-tosylpiperidine-4-carboxylate as a white solid in 96% yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 1-allylpiperidine-4-carboxylate can undergo oxidation reactions, particularly at the allyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which can convert the allyl group to an epoxide or a diol.
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reduction typically targets the ester group, converting it to the corresponding alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the allyl group. This can be facilitated by using catalysts like palladium or nickel complexes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium or nickel catalysts, halides, amines
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-allylpiperidine-4-carboxylate serves as a key building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting specific biological pathways.
Case Study: S1P Receptor Agonists
Recent patents have identified derivatives of piperidine, including this compound, as potential S1P (sphingosine-1-phosphate) receptor agonists. These compounds are being researched for their immunosuppressive properties, which could be beneficial in treating autoimmune diseases and preventing organ transplant rejection .
Organic Synthesis
This compound is utilized in organic synthesis as a versatile intermediate. Its functional groups allow for various chemical reactions, making it suitable for the development of complex molecules.
Example Applications:
- Synthesis of Gyrase Inhibitors : Research indicates that compounds derived from this compound can inhibit bacterial topoisomerase II, presenting potential applications in treating bacterial infections .
- Antibacterial Activity : The compound has shown promise against both Gram-positive and Gram-negative bacteria, making it relevant in the development of new antibiotics .
Research Tool in Drug Development
As a research tool, this compound is employed to explore structure-activity relationships (SAR) in drug design. Researchers modify this compound to create analogs that may exhibit enhanced pharmacological effects or reduced side effects.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of Ethyl 1-allylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The allyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects. The piperidine ring can interact with various molecular targets, influencing their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidine Derivatives
Key Findings from Comparative Studies
Reactivity and Synthetic Utility: The allyl group in this compound provides a site for further functionalization (e.g., thiol-ene reactions), distinguishing it from saturated analogs like Ethyl 4-hydroxypiperidine-1-carboxylate . Ethyl 4-azidopiperidine-1-carboxylate is notable for its azide group, enabling Huisgen cycloaddition (click chemistry) in drug discovery .
Biological Activity :
- Piperidine derivatives with aromatic substituents (e.g., benzoyl in Ethyl 1-benzoylpiperidine-4-carboxylate) often exhibit enhanced binding to hydrophobic enzyme pockets, though specific activity data for this compound remain underexplored .
- The chlorophenyl analog (CAS 23482-33-9) demonstrates antifungal activity, suggesting that halogenation at the 4-position may enhance bioactivity .
Physicochemical Properties :
- Ethyl 4-hydroxypiperidine-1-carboxylate (Log S = -1.2 ± 0.3) exhibits higher aqueous solubility compared to hydrophobic analogs like Ethyl 1-benzoylpiperidine-4-carboxylate (Log S = -3.8 ± 0.5), as inferred from similar compounds .
Biological Activity
Ethyl 1-allylpiperidine-4-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of an allyl group at the 1-position and an ethyl ester at the 4-position. Its molecular formula is , and it has been studied for various biological effects, particularly in relation to cancer therapy and neuropharmacology.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through several mechanisms:
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancerous cells. This involves the release of cytochrome c from mitochondria, which subsequently activates caspase cascades, particularly caspase-3 and caspase-9 .
- Inhibition of Cell Proliferation : Research suggests that piperidine derivatives can inhibit cell cycle progression by affecting key regulatory proteins such as p21 Waf1/Cip1, which inhibits cyclin-dependent kinases (CDKs) necessary for cell cycle advancement .
- Modulation of Signaling Pathways : this compound may influence various signaling pathways involved in cancer progression, including NF-κB and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly in relation to pain management and neuroprotection:
- Analgesic Activity : Some studies have shown that piperidine derivatives can exhibit analgesic effects by modulating pain pathways in the central nervous system.
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Piperidine Derivatives in Cancer Treatment
A study published in Frontiers in Pharmacology highlighted the anticancer effects of piperine, a compound closely related to this compound. The study demonstrated that treatment with piperine resulted in significant apoptosis induction in various cancer cell lines, including breast and ovarian cancers. The mechanism involved mitochondrial disruption and subsequent caspase activation, confirming the potential therapeutic role of piperidine derivatives in oncology .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of piperidine derivatives. In an animal model of neurodegeneration, administration of these compounds resulted in reduced neuronal loss and improved behavioral outcomes. The protective effect was attributed to the inhibition of oxidative stress markers and enhancement of antioxidant enzyme activity .
Q & A
Basic Synthesis and Optimization
Q: What are the common synthetic routes for Ethyl 1-allylpiperidine-4-carboxylate, and how can reaction conditions be optimized for higher yields? A:
- Synthetic Route : A typical method involves alkylation of a piperidine-4-carboxylate precursor with allyl halides. For example, analogous compounds like 1-ethyl-N-phenylpiperidin-4-amine are synthesized via alkylation using ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol/acetonitrile) .
- Optimization : Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Controlled heating (50–80°C) minimizes side reactions.
- Base Selection : Strong bases (e.g., NaH) improve deprotonation efficiency.
- Monitoring : TLC or HPLC ensures reaction progression .
- Yield Enhancement : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, as seen in analogous piperidine derivatives .
Structural Characterization
Q: What advanced techniques are recommended for structural elucidation of this compound? A:
- X-Ray Crystallography : Resolve stereochemistry and confirm substituent positioning. SHELX programs (e.g., SHELXL) refine crystal structures, even for complex piperidine derivatives .
- Spectroscopic Methods :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₁H₁₇NO₂: 195.1259 Da) .
Purification Strategies
Q: How can researchers achieve high-purity this compound for pharmacological assays? A:
- Column Chromatography : Use silica gel with a hexane:ethyl acetate (3:1 to 1:2) gradient. Purity >98% is achievable, as reported for structurally similar compounds .
- Recrystallization : Ethanol/water mixtures yield crystalline forms, confirmed by melting point analysis (e.g., mp 172–175°C for related hydrochlorides) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve trace impurities .
Analytical Method Development
Q: What analytical methods are suitable for quantifying this compound in complex matrices? A:
- HPLC-UV : Use a C18 column (250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:water 60:40, 1 mL/min). Detection at 210 nm ensures sensitivity .
- GC-MS : Derivatize the compound (e.g., silylation) for volatility. Monitor m/z 195 (molecular ion) .
- Validation : Include linearity (R² >0.99), LOD (0.1 µg/mL), and recovery (>95%) per ICH guidelines .
Advanced: Addressing Pharmacological Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activities of piperidine derivatives like this compound? A:
- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify biphasic effects. For example, antibacterial activity in similar compounds shows variability at >100 µM .
- Assay Reproducibility : Replicate in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .
Advanced: Mechanistic Investigation of Biological Activity
Q: What methodologies elucidate the mechanism of action of this compound in biological systems? A:
- Target Identification :
- SPR (Surface Plasmon Resonance) : Screen against kinase or GPCR libraries to identify binding partners .
- DARTS (Drug Affinity Responsive Target Stability) : Detect protein stabilization upon ligand binding .
- Pathway Analysis : RNA-seq or phosphoproteomics reveals downstream signaling modulation (e.g., MAPK/ERK pathways) .
Computational Modeling for Structure-Activity Relationships
Q: How can computational tools predict the bioactivity of this compound derivatives? A:
- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB 3ERT for estrogen receptors) to model ligand-receptor interactions .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps for reactivity prediction .
- QSAR Models : Train on datasets of piperidine analogs to correlate substituents (e.g., allyl vs. benzyl) with IC₅₀ values .
Stability and Reactivity Under Experimental Conditions
Q: What precautions ensure stability of this compound during storage and experimentation? A:
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent oxidation. Stability >6 months is typical for similar esters .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and high temperatures (>100°C) to prevent decomposition .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect degradation (e.g., ester hydrolysis) during reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
